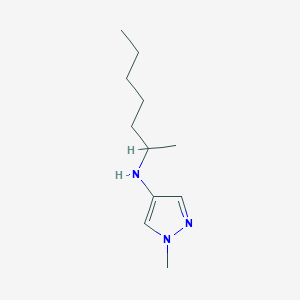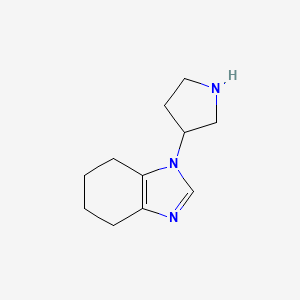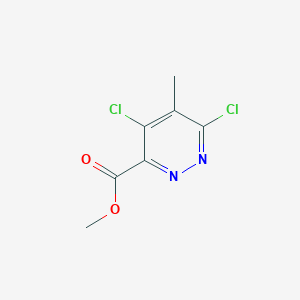
3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid is an organic compound with the molecular formula C10H14O2S This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Alkylation: The thiophene ring is then alkylated using appropriate alkyl halides under basic conditions to introduce the methyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, such as enzymes and receptors, through π-π interactions and hydrogen bonding. The carboxylic acid group can form ionic interactions with amino acid residues in proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbutanoic acid: A structurally similar compound with a butanoic acid moiety but lacking the thiophene ring.
2-Methylthiophene: Contains the thiophene ring but lacks the butanoic acid moiety.
Uniqueness
3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid is unique due to the combination of the thiophene ring and the butanoic acid moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H14O2S |
|---|---|
Peso molecular |
198.28 g/mol |
Nombre IUPAC |
3-methyl-2-(2-methylthiophen-3-yl)butanoic acid |
InChI |
InChI=1S/C10H14O2S/c1-6(2)9(10(11)12)8-4-5-13-7(8)3/h4-6,9H,1-3H3,(H,11,12) |
Clave InChI |
OLGLVASCTIMQFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CS1)C(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15278651.png)
![2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15278652.png)
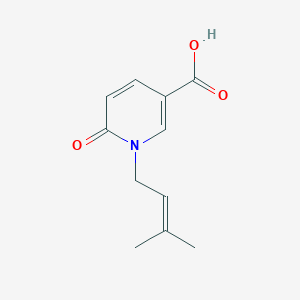
![6,6,8-Trimethyl-1-azaspiro[3.5]nonane](/img/structure/B15278675.png)
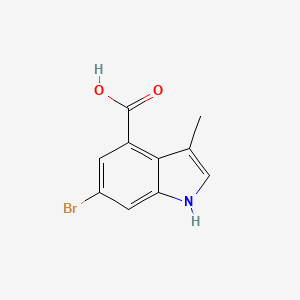
![Isobutyl ((5-(benzo[d]thiazol-6-yl)-4-(4-methylthiazol-2-yl)-1H-imidazol-2-yl)methyl)carbamate](/img/structure/B15278684.png)

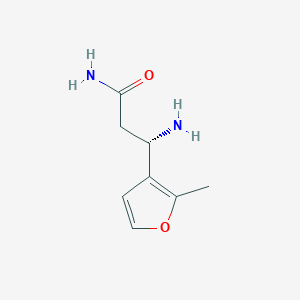
![1-[(2-Chloropyridin-3-yl)methyl]azepane](/img/structure/B15278695.png)
![Methyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate](/img/structure/B15278699.png)
![5-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B15278704.png)
